
Phenylhydrazine-d5 Hydrochloride (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl-d5-hydrazine hydrochloride is synthesized by reacting aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine, which is subsequently labeled with deuterium to form phenyl-d5-hydrazine .
Industrial Production Methods: The industrial production of phenyl-d5-hydrazine hydrochloride involves large-scale synthesis using the same basic principles as the laboratory preparation. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-d5-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and ketones are used under acidic or basic conditions to form hydrazones.
Major Products:
Oxidation: Azobenzenes
Reduction: Aniline derivatives
Substitution: Hydrazones
Applications De Recherche Scientifique
Phenyl-d5-hydrazine hydrochloride is widely used in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds, including Verdazyl.
Biology: It serves as a labeling reagent in proteomics research.
Medicine: It is used in the development of antifungal agents and other pharmaceuticals.
Industry: It is employed in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
Phenyl-d5-hydrazine hydrochloride exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, which can be further reduced to alkanes via the Wolff-Kishner reduction. This reaction involves the deprotonation of nitrogen, protonation of carbon, and the release of nitrogen gas .
Comparaison Avec Des Composés Similaires
Phenylhydrazine: Similar in structure but lacks deuterium labeling.
Hydrazine: A simpler hydrazine derivative without the phenyl group.
Aniline: The precursor in the synthesis of phenyl-d5-hydrazine hydrochloride
Uniqueness: Phenyl-d5-hydrazine hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. This labeling allows for more precise tracking and analysis in various chemical and biological studies .
Propriétés
Formule moléculaire |
C6H9ClN2 |
|---|---|
Poids moléculaire |
149.63 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H/i1D,2D,3D,4D,5D; |
Clé InChI |
JOVOSQBPPZZESK-GWVWGMRQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H].Cl |
SMILES canonique |
C1=CC=C(C=C1)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13400419.png)

![Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13400441.png)
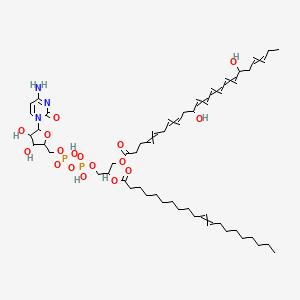
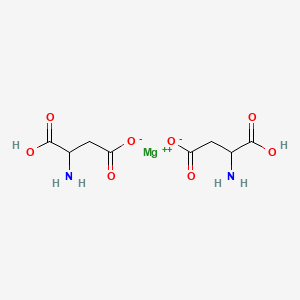
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
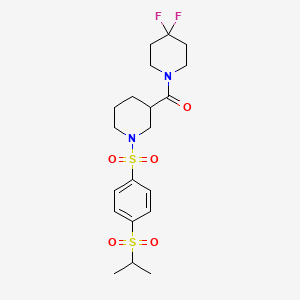
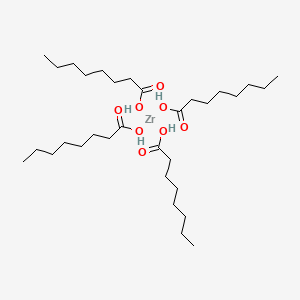
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
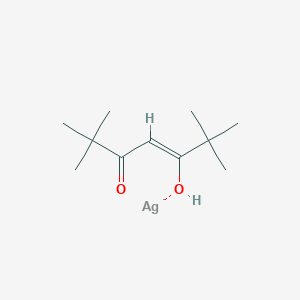
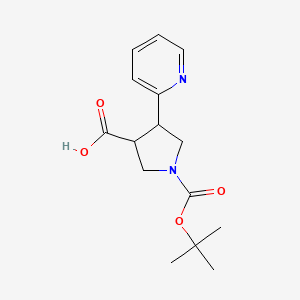
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
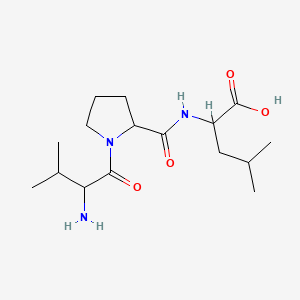
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
